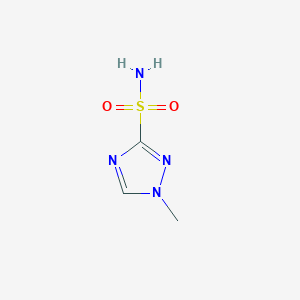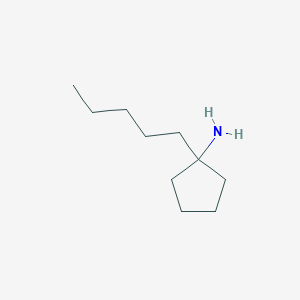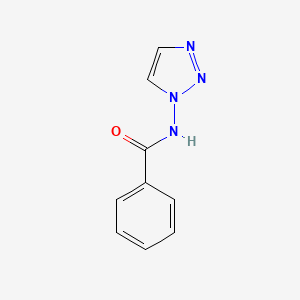
N-(triazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-1,2,3-Triazol-1-yl)benzamide is a compound that features a triazole ring attached to a benzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
N-(1H-1,2,3-Triazol-1-yl)benzamide can be synthesized through a variety of methods, including “click” chemistry, which involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically catalyzed by copper(I) ions and can be performed under mild conditions, often in aqueous media . Another method involves the Suzuki–Miyaura cross-coupling reaction, which is used to attach the triazole ring to the benzamide moiety .
Industrial Production Methods
While specific industrial production methods for N-(1H-1,2,3-Triazol-1-yl)benzamide are not extensively documented, the principles of “click” chemistry and cross-coupling reactions are scalable and can be adapted for large-scale synthesis. These methods are advantageous due to their high yields and selectivity .
化学反応の分析
Types of Reactions
N-(1H-1,2,3-Triazol-1-yl)benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety .
科学的研究の応用
N-(1H-1,2,3-Triazol-1-yl)benzamide has a wide range of scientific research applications:
作用機序
The mechanism by which N-(1H-1,2,3-Triazol-1-yl)benzamide exerts its effects involves binding to the N-terminal ATP-binding pocket of HSP90. This binding disrupts the chaperone function of HSP90, leading to the degradation of client proteins that are essential for cancer cell survival . The compound interacts with HSP90 through hydrogen bonds and hydrophobic interactions, stabilizing the inactive conformation of the protein .
類似化合物との比較
Similar Compounds
3-(1H-1,2,3-Triazol-1-yl)benzamide: Another triazole-benzamide compound with similar inhibitory effects on HSP90.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Uniqueness
N-(1H-1,2,3-Triazol-1-yl)benzamide is unique due to its specific binding affinity for HSP90 and its potential for selective tumor therapy. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents .
特性
CAS番号 |
342785-77-7 |
|---|---|
分子式 |
C9H8N4O |
分子量 |
188.19 g/mol |
IUPAC名 |
N-(triazol-1-yl)benzamide |
InChI |
InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)11-13-7-6-10-12-13/h1-7H,(H,11,14) |
InChIキー |
XKLOEIDPEAHPEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NN2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


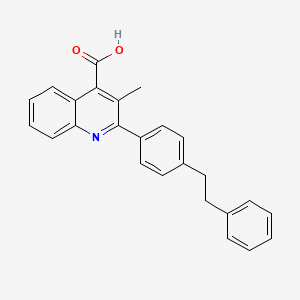
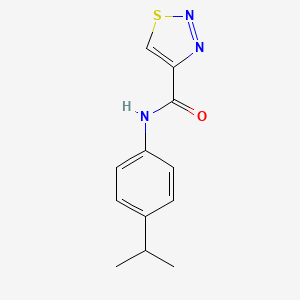

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)
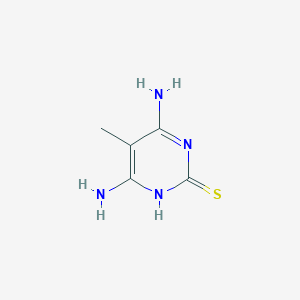
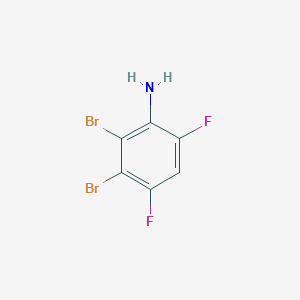
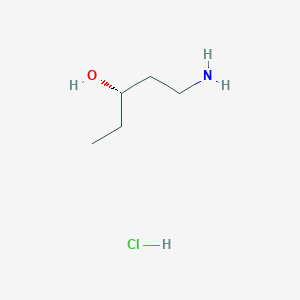
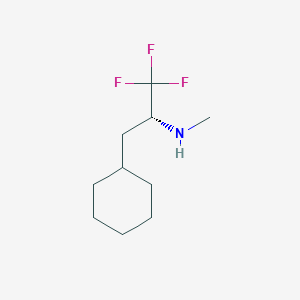
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
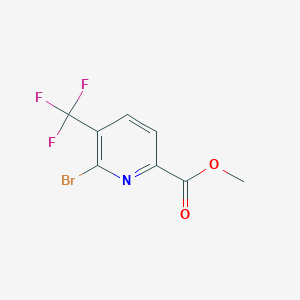
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
